Ethyl 4-(2-chlorophenyl)-5-cyano-2-hydroxy-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate
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Overview
Description
Ethyl 4-(2-chlorophenyl)-5-cyano-2-hydroxy-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate is a complex organic compound with a multifaceted structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes a chlorophenyl group, a cyano group, and a dihydropyridine ring, makes it a subject of interest for scientific research.
Preparation Methods
The synthesis of Ethyl 4-(2-chlorophenyl)-5-cyano-2-hydroxy-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate involves several steps. The synthetic route typically includes the following steps:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the chlorophenyl group: This step involves the use of a chlorophenyl derivative, which can be introduced through a nucleophilic substitution reaction.
Addition of the cyano group: The cyano group can be introduced through a nucleophilic addition reaction using a cyanide source.
Formation of the sulfanyl group:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Ethyl 4-(2-chlorophenyl)-5-cyano-2-hydroxy-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Addition: The double bonds in the dihydropyridine ring can participate in addition reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 4-(2-chlorophenyl)-5-cyano-2-hydroxy-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it useful for studying biochemical pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-chlorophenyl)-5-cyano-2-hydroxy-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 4-(2-chlorophenyl)-5-cyano-2-hydroxy-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(2-chlorophenyl)-4-methyl-: This compound has a similar chlorophenyl group but differs in the rest of its structure.
2-(2-Chlorophenyl)ethylamine: This compound shares the chlorophenyl group but has a simpler structure.
Fenvalerate: This compound has a chlorophenyl group and is used as an insecticide.
The uniqueness of this compound lies in its complex structure, which allows it to interact with a wide range of molecular targets and participate in various chemical reactions.
Biological Activity
Ethyl 4-(2-chlorophenyl)-5-cyano-2-hydroxy-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound features a dihydropyridine core substituted with various functional groups, which are believed to contribute to its biological effects. The presence of a cyano group, hydroxyl group, and a chlorophenyl moiety are critical for its activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have shown that it exhibits significant cytotoxicity against various cancer cell lines.
Case Studies
- Cytotoxicity Assays : A study evaluated the compound against A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cell lines. The results indicated an IC50 value of approximately 1.98 µg/mL for A549 cells, demonstrating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : The compound appears to inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism was confirmed by molecular dynamics simulations showing that the compound interacts with tubulin through hydrophobic contacts and hydrogen bonding .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several structural features:
- Chlorophenyl Group : Enhances lipophilicity and may improve binding affinity to target proteins.
- Cyano Group : Contributes to electron-withdrawing properties, essential for increasing reactivity towards biological targets.
- Hydroxyl Group : Potentially involved in hydrogen bonding with target sites, enhancing bioactivity.
Biological Activity Summary Table
Properties
CAS No. |
369398-79-8 |
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Molecular Formula |
C24H22ClN3O4S |
Molecular Weight |
484.0 g/mol |
IUPAC Name |
ethyl 4-(2-chlorophenyl)-5-cyano-6-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C24H22ClN3O4S/c1-3-32-24(31)21-20(15-9-5-6-10-17(15)25)16(12-26)23(28-22(21)30)33-13-19(29)27-18-11-7-4-8-14(18)2/h4-11,20-21H,3,13H2,1-2H3,(H,27,29)(H,28,30) |
InChI Key |
UWXHJAPOSXQADD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(C(=C(NC1=O)SCC(=O)NC2=CC=CC=C2C)C#N)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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